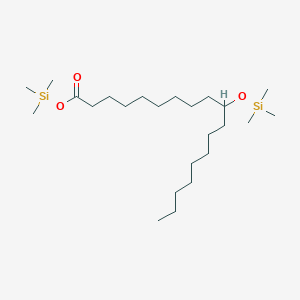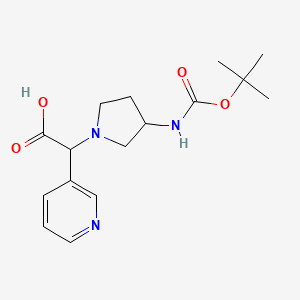![molecular formula C35H46N6O9 B12836749 N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide](/img/structure/B12836749.png)
N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gly-Gly-Gly-PEG4-DBCO is a compound that combines a triglycine peptide sequence with a polyethylene glycol (PEG) spacer and a dibenzocyclooctyne (DBCO) group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The DBCO group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable tool in click chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Gly-PEG4-DBCO typically involves the following steps:
Synthesis of Triglycine Peptide: The triglycine peptide sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Attachment of PEG Spacer: The PEG4 spacer is attached to the triglycine peptide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of DBCO Group: The DBCO group is introduced through a reaction with a suitable DBCO derivative, such as DBCO-NHS ester, under mild conditions
Industrial Production Methods
Industrial production of Gly-Gly-Gly-PEG4-DBCO follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Triglycine Peptide: Using automated peptide synthesizers for large-scale production.
PEGylation: Large-scale PEGylation reactions to attach the PEG4 spacer.
DBCO Conjugation: Efficient conjugation of the DBCO group using optimized reaction conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
Gly-Gly-Gly-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .
Common Reagents and Conditions
Reagents: Azide-containing molecules, DBCO derivatives.
Conditions: Mild, room temperature conditions are typically sufficient for SPAAC reactions.
Major Products
The major products formed from these reactions are stable triazole-linked conjugates, which are used in various applications, including the synthesis of ADCs .
Wissenschaftliche Forschungsanwendungen
Gly-Gly-Gly-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in cellular studies.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of bioconjugates and other specialized chemical products .
Wirkmechanismus
The mechanism of action of Gly-Gly-Gly-PEG4-DBCO involves the DBCO group undergoing SPAAC reactions with azide-containing molecules. This reaction forms stable triazole linkages, which are used to link various molecules, including antibodies and drugs, in the synthesis of ADCs. The PEG4 spacer provides flexibility and solubility, while the triglycine sequence acts as a fold-breaking spacer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-Gly: Similar structure but with a shorter peptide sequence.
DBCO-PEG4-Gly-Gly: Contains a diglycine sequence instead of triglycine.
DBCO-PEG4-Gly-Gly-Gly-Gly: Contains a tetraglycine sequence .
Uniqueness
Gly-Gly-Gly-PEG4-DBCO is unique due to its combination of a triglycine sequence, PEG4 spacer, and DBCO group. This structure provides optimal flexibility, solubility, and reactivity for use in click chemistry and ADC synthesis .
Eigenschaften
Molekularformel |
C35H46N6O9 |
|---|---|
Molekulargewicht |
694.8 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C35H46N6O9/c36-23-33(44)39-24-35(46)40(26-31(37)42)14-16-48-18-20-50-22-21-49-19-17-47-15-13-38-32(43)11-12-34(45)41-25-29-7-2-1-5-27(29)9-10-28-6-3-4-8-30(28)41/h1-8H,11-26,36H2,(H2,37,42)(H,38,43)(H,39,44) |
InChI-Schlüssel |
JDXORKSIRPPONC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN(CC(=O)N)C(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


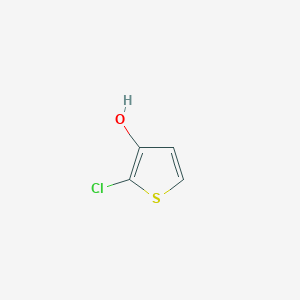
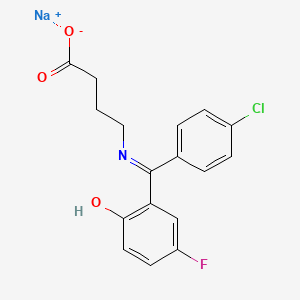

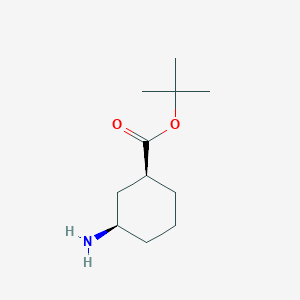

methanone](/img/structure/B12836707.png)
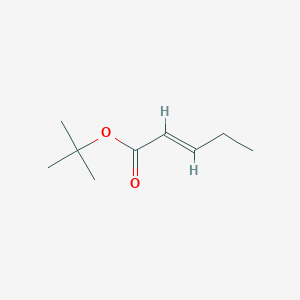
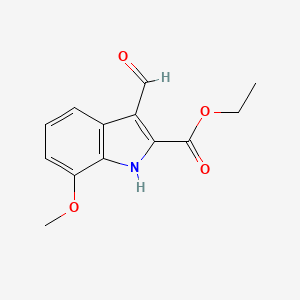
![4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid](/img/structure/B12836718.png)
![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)
